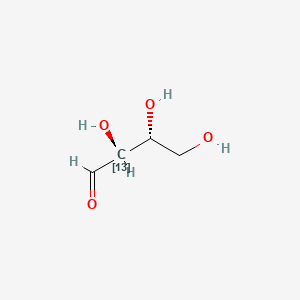
D-Erythrose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Erythrose-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of D-Erythrose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like carbon-13 into molecules allows researchers to study various biochemical and pharmacokinetic processes with high precision.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythrose-2-13C can be achieved through a modification of the Kiliani-Fischer synthesis. This involves the condensation of potassium cyanide (K13CN) with D-Erythrose, followed by the separation of the resulting aldose epimers using ion-exchange chromatography . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for the separation and purification of the labeled compound. The use of advanced chromatography techniques ensures the high purity required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
D-Erythrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under controlled conditions to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, often under mild conditions to preserve the integrity of the labeled carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different research applications .
Applications De Recherche Scientifique
D-Erythrose-2-13C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
NMR Spectroscopy: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study protein dynamics and molecular interactions at atomic resolution.
Drug Development: Incorporated into drug molecules to study pharmacokinetics and metabolic profiles, aiding in the development of new pharmaceuticals.
Metabolic Studies: Employed in metabolic flux analysis to understand biochemical pathways and the effects of various compounds on cellular metabolism.
Industrial Applications: Used in the production of labeled compounds for various industrial processes, including the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of D-Erythrose-2-13C involves its incorporation into biochemical pathways as a labeled tracer. The carbon-13 isotope allows researchers to track the compound’s movement and interactions within biological systems. This provides valuable insights into molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
D-Erythrose-2-13C is unique due to its specific labeling at the second carbon position. Similar compounds include:
D-Erythrose-1-13C: Labeled at the first carbon position, used for similar applications but provides different insights based on the labeling position.
D-Erythrose-3-13C: Labeled at the third carbon position, offering unique advantages for studying specific molecular interactions.
D-Erythrose-4-13C: Labeled at the fourth carbon position, used in specialized research applications.
These compounds, while similar, offer distinct advantages based on their labeling positions, making this compound a valuable tool for specific research needs.
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
(2R,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i3+1 |
Clé InChI |
YTBSYETUWUMLBZ-XNJVPAERSA-N |
SMILES isomérique |
C([C@H]([13C@H](C=O)O)O)O |
SMILES canonique |
C(C(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)






